molecular formula C16H13NO B325643 (E)-1-(5-methylfuran-2-yl)-N-(naphthalen-2-yl)methanimine

(E)-1-(5-methylfuran-2-yl)-N-(naphthalen-2-yl)methanimine

Cat. No.: B325643
M. Wt: 235.28 g/mol
InChI Key: XNEKSTGRHVVNMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(5-methylfuran-2-yl)-N-(naphthalen-2-yl)methanimine is an organic compound with the molecular formula C16H13NO It is characterized by the presence of a naphthyl group and a furan ring, which are connected through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(5-methylfuran-2-yl)-N-(naphthalen-2-yl)methanimine typically involves the condensation of 5-methyl-2-furaldehyde with 2-naphthylamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(5-methylfuran-2-yl)-N-(naphthalen-2-yl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(E)-1-(5-methylfuran-2-yl)-N-(naphthalen-2-yl)methanimine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(5-methylfuran-2-yl)-N-(naphthalen-2-yl)methanimine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-methyl-2-furyl)methylene]-N-(2-thienyl)amine
  • N-[(5-methyl-2-furyl)methylene]-N-(2-phenyl)amine
  • N-[(5-methyl-2-furyl)methylene]-N-(2-pyridyl)amine

Uniqueness

(E)-1-(5-methylfuran-2-yl)-N-(naphthalen-2-yl)methanimine is unique due to the presence of both a naphthyl group and a furan ring, which impart distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

1-(5-methylfuran-2-yl)-N-naphthalen-2-ylmethanimine

InChI

InChI=1S/C16H13NO/c1-12-6-9-16(18-12)11-17-15-8-7-13-4-2-3-5-14(13)10-15/h2-11H,1H3

InChI Key

XNEKSTGRHVVNMC-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)C=NC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC1=CC=C(O1)C=NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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